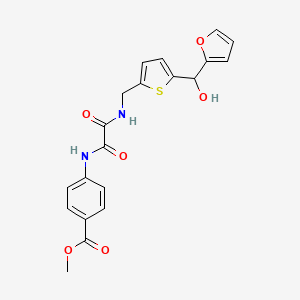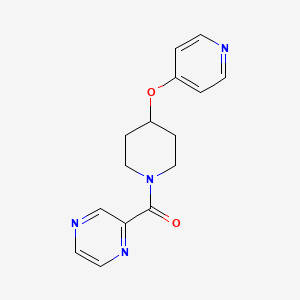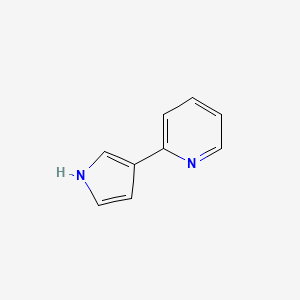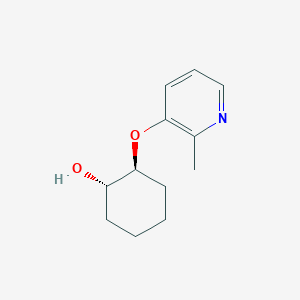![molecular formula C19H16BrN5O B2871951 6-[(4-Bromophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 893920-47-3](/img/structure/B2871951.png)
6-[(4-Bromophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-[(4-Bromophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one” is a complex organic molecule that contains several functional groups including a bromophenyl group, a dimethylphenyl group, and a triazolopyrimidinone group . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimidinediones . The structures of the synthesized compounds are usually confirmed using spectral data and elemental analyses .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the bromophenyl group might undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- A study by Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine, incorporating the triazolopyrimidine ring, and characterized its structure through X-ray diffraction and spectroscopic techniques. The study also explored its antibacterial activity against various microbial strains, demonstrating its potential as an antimicrobial agent (Lahmidi et al., 2019).
Biological Activities
Research by Farghaly (2008) focused on the synthesis and reactions of triazolopyrimidine derivatives, evaluating their antimicrobial activities. This underscores the potential use of such compounds in developing new antimicrobial agents (Farghaly, 2008).
A study by Shaaban et al. (2008) synthesized fused heterocyclic ring systems incorporating the phenylsulfonyl moiety and evaluated their analgesic and anti-inflammatory activities. This highlights the potential of triazolopyrimidines in the development of new analgesic and anti-inflammatory drugs (Shaaban et al., 2008).
Potential Anticancer Applications
- Research by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, indicating the potential use of similar compounds in cancer therapy (Rahmouni et al., 2016).
Supramolecular Chemistry
- Fonari et al. (2004) investigated novel pyrimidine derivatives as suitable ligands for co-crystallization, forming 2D and 3D networks through hydrogen-bonding interactions. This study demonstrates the utility of these compounds in the development of supramolecular assemblies, which could have applications in materials science (Fonari et al., 2004).
Wirkmechanismus
Mode of Action
Based on its structural similarity to other triazolopyrimidines, it may interact with its targets by binding to their active sites, thereby modulating their activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[(4-bromophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5O/c1-12-3-8-16(9-13(12)2)25-18-17(22-23-25)19(26)24(11-21-18)10-14-4-6-15(20)7-5-14/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDFDCFTAPHFPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)Br)N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine](/img/structure/B2871875.png)

![2-methyl-N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2871878.png)
![(3,4-Dimethylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2871879.png)
![2,4-Dimethyl 5-[2-(4-chlorobenzenesulfonyl)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2871881.png)

![2-(3,4-dimethoxyphenyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2871883.png)





